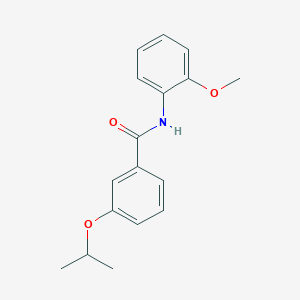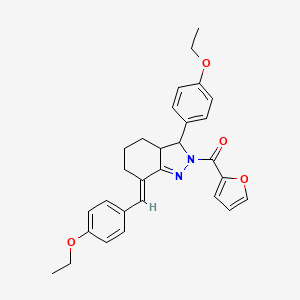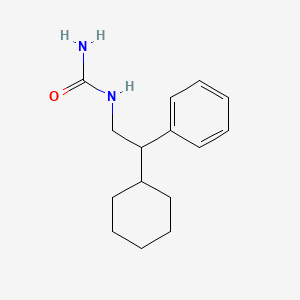![molecular formula C16H24N2O B5291712 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as Tapentadol, is a synthetic opioid used as an analgesic for the treatment of moderate to severe pain. It was first approved by the FDA in 2008 and has since gained popularity as an alternative to traditional opioids due to its unique mechanism of action and fewer side effects.
Mécanisme D'action
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide's dual mechanism of action allows for effective pain relief by targeting both the opioid and noradrenergic pathways. As a mu-opioid receptor agonist, it binds to the opioid receptors in the brain and spinal cord, reducing the transmission of pain signals. As a norepinephrine reuptake inhibitor, it increases the levels of norepinephrine in the brain, which helps to modulate pain perception.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide's effects on the body are similar to those of other opioids, including pain relief, sedation, and respiratory depression. However, because of its dual mechanism of action, it has been shown to have fewer side effects than traditional opioids, such as constipation and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide's unique mechanism of action and fewer side effects make it an attractive option for researchers studying pain management and opioid pharmacology. However, its potency and potential for abuse make it a challenging substance to work with in a laboratory setting.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and potential therapeutic applications of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide. These include:
1. Developing new formulations of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide that can be delivered through alternative routes, such as transdermal patches or sublingual tablets.
2. Investigating the potential of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide as a treatment for neuropathic pain, which is often difficult to manage with traditional opioids.
3. Exploring the use of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide in combination with other pain medications to improve pain relief while reducing the risk of side effects.
4. Studying the long-term effects of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide use on patients, particularly in terms of tolerance and dependence.
In conclusion, 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is a unique and promising opioid with a dual mechanism of action and fewer side effects than traditional opioids. Its potential therapeutic applications and properties make it an attractive subject for scientific research, and further investigation into its properties and potential uses is needed to fully understand its potential as a pain management medication.
Méthodes De Synthèse
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is synthesized through a multi-step process that involves the reaction of 2-methylphenylacetonitrile with piperidine, followed by reduction with hydrogen gas over a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to form the final product, 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been the subject of numerous scientific studies, both in vitro and in vivo, to better understand its mechanism of action and potential therapeutic applications. It has been shown to have a dual mechanism of action, acting as both a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor, which allows for effective pain relief with fewer side effects than traditional opioids.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-N-(2-piperidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-14-7-3-4-8-15(14)13-16(19)17-9-12-18-10-5-2-6-11-18/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPFPQURWSIDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)
![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5291644.png)

![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)



![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)